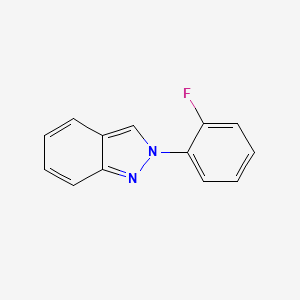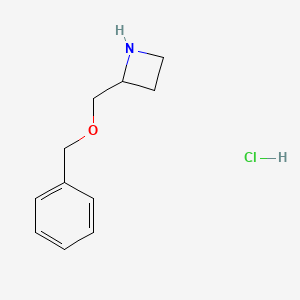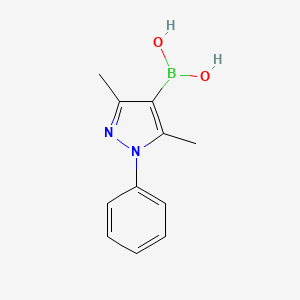![molecular formula C13H14N2O B11891720 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-82-8](/img/structure/B11891720.png)
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various agents, including acids or bases, and often requires controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinases such as casein kinase 2 and glycogen synthase kinase-3beta, which play roles in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrobenzo[D]isoxazol-5-amine: Lacks the phenyl group, which may affect its biological activity.
3-Phenylisoxazole: Similar structure but lacks the tetrahydrobenzo ring, leading to different chemical properties.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl group and the tetrahydrobenzo ring enhances its potential as a versatile compound in various applications .
Propiedades
Número CAS |
1201784-82-8 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 |
Clave InChI |
VQVYZQACSBVNRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)




![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)





